molecular formula C14H12FNO4 B1201886 7-Hydroxyflumequine CAS No. 61293-22-9

7-Hydroxyflumequine

Cat. No.: B1201886
CAS No.: 61293-22-9
M. Wt: 277.25 g/mol
InChI Key: JTYQHEUSQWIRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxyflumequine is a metabolite of flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone class. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is characterized by its quinoline carboxylic acid structure, which includes a hydroxyl group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflumequine typically involves the hydroxylation of flumequine. This process can be achieved through microbial transformation or chemical synthesis. In microbial transformation, cultures of microorganisms such as Cunninghamella elegans are used to hydroxylate flumequine, resulting in the formation of this compound . Chemical synthesis involves the use of specific reagents and conditions to introduce the hydroxyl group at the desired position on the quinoline ring.

Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. The fermentation broth is then subjected to extraction and purification steps to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyflumequine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 7-oxoflumequine and various substituted derivatives of this compound.

Mechanism of Action

7-Hydroxyflumequine, like its parent compound flumequine, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .

Comparison with Similar Compounds

    Flumequine: The parent compound, used as an antibiotic in veterinary medicine.

    Nalidixic Acid: Another quinolone antibiotic, used primarily for urinary tract infections.

    Ciprofloxacin: A more advanced fluoroquinolone with broader antibacterial activity.

Uniqueness: 7-Hydroxyflumequine is unique due to its specific hydroxylation at the seventh position, which differentiates it from other quinolone antibiotics. This structural modification can influence its pharmacokinetics and biological activity.

Properties

IUPAC Name

7-fluoro-10-hydroxy-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4/c1-6-2-11(17)8-3-7(15)4-9-12(8)16(6)5-10(13(9)18)14(19)20/h3-6,11,17H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYQHEUSQWIRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC(=CC3=C2N1C=C(C3=O)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976779
Record name 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61293-22-9
Record name 7-Hydroxyflumequine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061293229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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